2-Thienyl vs. 3-Thienyl Regioisomer: Lipophilicity and Polar Surface Area Comparison
The target compound (2-thienyl isomer, CAS 124855-50-1) and its closest regioisomeric analog (3-thienyl isomer, CAS 939772-31-3) exhibit nearly identical computed physicochemical properties [1]. The target compound has a LogP of 1.8721 and PSA of 48.47 Ų, while the 3-thienyl isomer has an XLogP3 of 1.9 and PSA of 48.5 Ų. These differences (<0.03 LogP units; <0.03 Ų PSA) are negligible from a drug-likeness and permeability perspective. The basis for differentiation lies not in these global descriptors but in the electronic activation of the thiophene ring, where the 2-position is more reactive toward electrophilic substitution and transition-metal-catalyzed C–H functionalization than the 3-position [2].
| Evidence Dimension | Computed lipophilicity and polar surface area |
|---|---|
| Target Compound Data | LogP = 1.8721; PSA = 48.47 Ų (CAS 124855-50-1) |
| Comparator Or Baseline | 5-(Thiophen-3-yl)pent-4-yn-1-ol: XLogP3 = 1.9; PSA = 48.5 Ų (CAS 939772-31-3) |
| Quantified Difference | ΔLogP ≈ 0.028; ΔPSA ≈ 0.03 Ų |
| Conditions | Computed values from ChemSrc and Kuujia databases; no experimental logP determination reported for either isomer |
Why This Matters
Procurement decisions based solely on computed LogP/PSA cannot distinguish these isomers; selection must be driven by the specific synthetic or biological context requiring 2-thienyl (vs. 3-thienyl) attachment.
- [1] Kuujia. 5-(Thiophen-3-yl)pent-4-yn-1-ol – Computed Properties. CAS 939772-31-3. XLogP3 1.9; Topological Polar Surface Area 48.5. View Source
- [2] A Comparison of the Physiological Activity of Thiophene Isomers. Journal of Pharmaceutical Sciences, 2016. 2- and 3-substituted thiophene derivatives show differential activity and toxicity relative to the phenyl analog. View Source
